molecular formula C8H11N3O B7859173 1-(4-Methoxyphenyl)guanidine CAS No. 112677-02-8

1-(4-Methoxyphenyl)guanidine

Cat. No.: B7859173
CAS No.: 112677-02-8
M. Wt: 165.19 g/mol
InChI Key: VGFALHATLLBXIT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)guanidine is an organic compound with the molecular formula C8H11N3O It is a derivative of guanidine, featuring a methoxy group attached to the phenyl ring

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxyphenyl)guanidine is Prostasin . Prostasin is a protein that in humans is encoded by the PRSS8 gene. It is a serine protease that has been found to stimulate the activity of the epithelial sodium channel (ENaC).

Mode of Action

This compound interacts with its target, Prostasin, and stimulates the activity of the epithelial sodium channel (ENaC) through activating cleavage of the gamma subunits . This interaction results in changes in the sodium ion transport across the cell membrane.

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell volume, membrane potential, and signal transduction due to its effect on sodium ion transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides efficient access to diverse guanidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)guanidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It finds applications in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • Phenylguanidine
  • 1-Ethylguanidine
  • 1-Acetylguanidine
  • Methylguanidine
  • 1,2,3-Triphenylguanidine
  • 1,3-Diphenylguanidine
  • 1,3-Di-o-tolylguanidine
  • 1,1-Dimethylguanidine
  • 1,1,3,3-Tetramethylguanidine
  • 1-(o-Tolyl)biguanide

Uniqueness: 1-(4-Methoxyphenyl)guanidine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other guanidine derivatives and can lead to different biological and chemical properties .

Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFALHATLLBXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394385
Record name 2-(4-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-80-9, 112677-02-8
Record name 2-(4-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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